molecular formula C8H14O B15319878 4-Cyclopropylpentan-2-one

4-Cyclopropylpentan-2-one

Cat. No.: B15319878
M. Wt: 126.20 g/mol
InChI Key: RFEIHQGJGISPIF-UHFFFAOYSA-N
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Description

4-Cyclopropylpentan-2-one is a cyclic ketone featuring a cyclopropyl substituent at the fourth carbon of a pentan-2-one backbone. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure. Structural analogs and related cycloalkane derivatives provide insights into its behavior .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-cyclopropylpentan-2-one

InChI

InChI=1S/C8H14O/c1-6(5-7(2)9)8-3-4-8/h6,8H,3-5H2,1-2H3

InChI Key

RFEIHQGJGISPIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1CC1

Origin of Product

United States

Scientific Research Applications

4-Cyclopropylpentan-2-one is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Cyclopropylpentan-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved are typically specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-cyclopropylpentan-2-one, comparisons are drawn with compounds sharing ketone functionalities and cyclic substituents. Key examples include:

4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one

  • Structure : Features a cyclohexyl ring substituted with an isopropyl group at the fourth carbon, along with a methyl branch and ketone group.
  • Key Differences: The cyclohexyl ring (six-membered) reduces ring strain compared to cyclopropyl (three-membered), leading to lower reactivity in reactions involving ring-opening or strain relief.

4-Methyl-2-(1-methylethylidene)-cyclopentanone

  • Structure: A cyclopentanone derivative with a methyl group at C4 and an isopropylidene substituent at C2.
  • Key Differences: The five-membered cyclopentane ring offers intermediate strain compared to cyclopropane, influencing thermal stability and solubility. The conjugated enone system (C2 isopropylidene) increases electrophilicity at the ketone, making it more reactive toward nucleophiles than this compound .

(4R,5R)-4,5-O-Isopropylidene-cyclopent-2-enone

  • Structure: A cyclopentenone with an isopropylidene ketal protecting group at C4 and C3.
  • Key Differences: The α,β-unsaturated ketone (enone) system enables conjugation, enhancing UV absorption and reactivity in Diels-Alder reactions. The isopropylidene group stabilizes the ring conformation, reducing ring strain effects compared to this compound .

Physicochemical Properties and Reactivity Trends

The table below summarizes inferred properties based on structural analogs and substituent effects:

Compound Molecular Weight (g/mol) Ring Strain Boiling Point (°C) Solubility in Water
This compound ~140.2 (estimated) High ~180–200 (est.) Low
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one 238.4 (reported) Low 250–270 Very low
4-Methyl-2-(1-methylethylidene)-cyclopentanone 152.2 (estimated) Moderate 190–210 (est.) Moderate

Notes:

  • Ring strain : Cyclopropane’s high strain increases reactivity in ring-opening reactions (e.g., acid-catalyzed rearrangements) compared to larger rings .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce solubility and slow ketone-derived reactions .

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